N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide
Description
N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxybenzenesulfonamide core substituted with a 4-bromophenyl group. Sulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and ion channels. This article compares the structural, synthetic, and biological features of this compound with its analogs to elucidate structure-activity relationships (SAR) and physicochemical influences.
Properties
Molecular Formula |
C14H14BrNO4S |
|---|---|
Molecular Weight |
372.24 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO4S/c1-19-13-8-7-12(9-14(13)20-2)21(17,18)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3 |
InChI Key |
BLTCHNZAORLCRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide typically involves the reaction of 4-bromoaniline with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or photophysical properties.
Biological Studies: It has been used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial studies, the compound may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Insights :
Spectral Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation:
Table 2: NMR and HRMS Data for Selected Compounds
Key Insights :
Key Insights :
- Halogen substituents (e.g., bromine) improve lipophilicity and bioavailability without drastically altering inhibitory potency (e.g., 4-bromophenyl maleimide analogs in ).
- Methoxy groups in 3,4-dimethoxybenzenesulfonamide derivatives enhance solubility but may reduce logP compared to halogenated analogs .
Physicochemical and Electronic Effects
- Methoxy Groups : Electron-donating methoxy groups in 3,4-dimethoxybenzenesulfonamide increase solubility but may reduce membrane permeability compared to halogenated analogs .
- Halogen Effects : Bromine’s moderate size and lipophilicity balance steric and electronic effects, making it preferable over bulkier halogens (e.g., iodine) in maintaining activity .
Biological Activity
N-(4-bromophenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and the implications of its pharmacological properties based on diverse research findings.
Chemical Structure and Synthesis
This compound features a sulfonamide group attached to a bromophenyl moiety and dimethoxybenzene substituents. The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline under basic conditions to yield the desired compound. This process allows for modifications that can enhance biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit key oncogenes involved in cancer progression. A notable study demonstrated that certain sulfonamides effectively inhibited the BRD4 protein, which plays a crucial role in regulating gene transcription associated with various cancers, including acute myeloid leukemia (AML) and prostate cancer .
Table 1: Inhibitory Activity of Sulfonamide Derivatives on BRD4
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound 11h | 0.78 | AML |
| Compound 11r | 0.87 | AML |
| This compound | TBD | TBD |
The binding affinity of these compounds to BRD4 was characterized using thermal shift assays, revealing that modifications in the chemical structure can lead to enhanced binding and subsequent inhibition of tumor cell proliferation .
The mechanism through which this compound exerts its biological effects is multifaceted:
- Inhibition of Oncogenes : Compounds targeting BRD4 have been shown to reduce the expression levels of oncogenes such as c-Myc and CDK6, leading to decreased cell proliferation and induced apoptosis in cancer cells .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase, which is critical for preventing the progression of cancer cells through the cell cycle .
Case Studies
Several studies have highlighted the efficacy of sulfonamide derivatives in preclinical models:
- Study on AML Cells : A study assessed the effects of various sulfonamide derivatives on MV4-11 cells (a model for AML). The results indicated that these compounds significantly reduced cell viability with IC50 values in the low micromolar range, demonstrating their potential as therapeutic agents against AML .
- HIF-1 Pathway Inhibition : Another investigation into related compounds showed their ability to inhibit the HIF-1 signaling pathway, which is often upregulated in hypoxic tumor environments. This inhibition could lead to reduced tumor growth and improved patient outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
